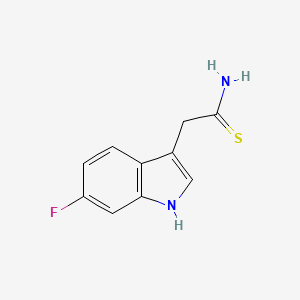
2-(6-fluoro-1H-indol-3-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-1H-indol-3-yl)ethanethioamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide typically involves the reaction of 6-fluoroindole with ethanethioamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of fluorinated indole derivatives on various biological pathways. It serves as a probe to investigate enzyme interactions and receptor binding .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being explored for its anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to receptors and enzymes. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in protein active sites . This compound can modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoroindole: A fluorinated indole derivative with different substitution patterns.
Indole-3-carbaldehyde: Another indole derivative used in various chemical syntheses.
Uniqueness: 2-(6-fluoro-1H-indol-3-yl)ethanethioamide is unique due to the presence of both a fluorine atom and a thioamide group. This combination enhances its biological activity and stability compared to other indole derivatives. The fluorine atom increases lipophilicity and metabolic stability, while the thioamide group provides additional sites for chemical modification .
Propiedades
Fórmula molecular |
C10H9FN2S |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(6-fluoro-1H-indol-3-yl)ethanethioamide |
InChI |
InChI=1S/C10H9FN2S/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) |
Clave InChI |
UUQFKVVCBJJRBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC=C2CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


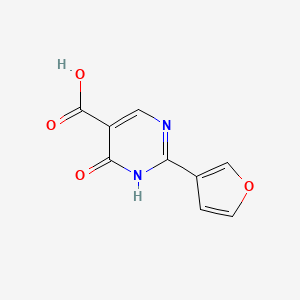
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

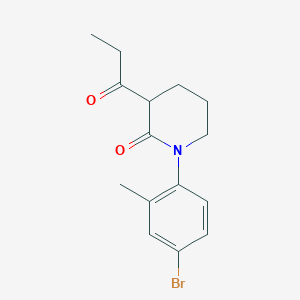
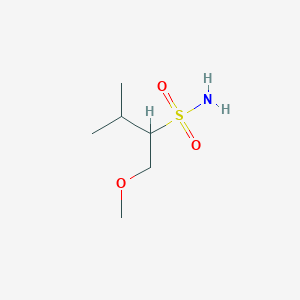

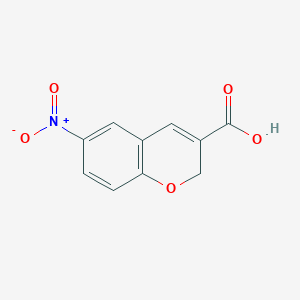
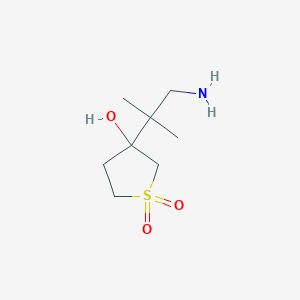

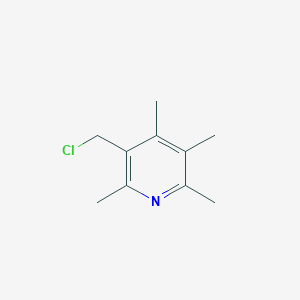
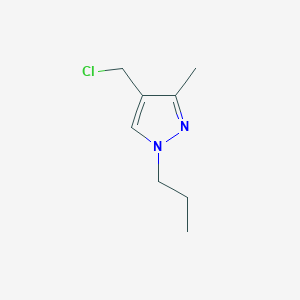
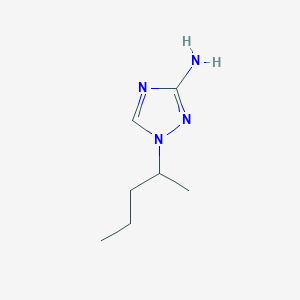
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)
![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
